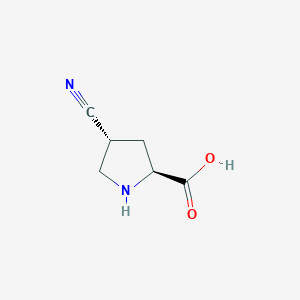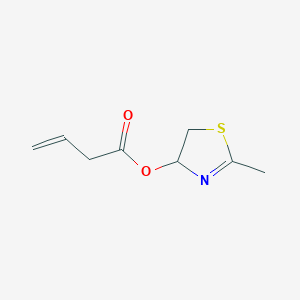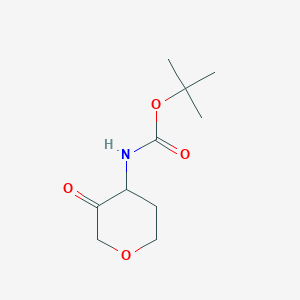
3,5,6-Tricloro-octafluorohexanoato de metilo
Descripción general
Descripción
Methyl 3,5,6-trichlorooctafluorohexanoate is a fluorinated organic compound characterized by its high electronegativity and stability. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 3,5,6-trichlorooctafluorohexanoate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: In biological research, the compound serves as a fluorinated probe for studying biological systems and processes. Its high stability and unique properties make it suitable for labeling and tracking biological molecules.
Medicine: In the medical field, Methyl 3,5,6-trichlorooctafluorohexanoate is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Industrially, the compound is utilized in the production of specialty chemicals, coatings, and materials that require high fluorine content for enhanced performance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5,6-trichlorooctafluorohexanoate typically involves the fluorination of hexanoic acid derivatives followed by chlorination. The reaction conditions require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of fluorinating agents and chlorinating agents. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,5,6-trichlorooctafluorohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydroxide or potassium iodide.
Major Products Formed: The major products formed from these reactions include various fluorinated and chlorinated derivatives, which can be further utilized in different chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 3,5,6-trichlorooctafluorohexanoate exerts its effects involves its interaction with molecular targets and pathways. The compound's high electronegativity and stability allow it to participate in various chemical reactions, influencing the behavior of other molecules in the system.
Comparación Con Compuestos Similares
Methyl trifluoroacetate
Methyl perfluorooctanoate
Methyl perfluorobutanoate
Uniqueness: Methyl 3,5,6-trichlorooctafluorohexanoate stands out due to its specific combination of chlorine and fluorine atoms, which imparts unique chemical properties compared to other similar compounds. Its high stability and reactivity make it a valuable asset in various applications.
Propiedades
IUPAC Name |
methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F8O2/c1-20-2(19)3(11,12)4(8,13)6(15,16)5(9,14)7(10,17)18/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPAEVBJFREPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672911 | |
| Record name | Methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812-90-8 | |
| Record name | Methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=812-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide](/img/structure/B1501216.png)

![1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1501226.png)

![1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL](/img/structure/B1501230.png)
![Methyl 2-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B1501239.png)



![Carbamic acid, [(2S)-2-amino-3-methoxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1501247.png)

![2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1501258.png)


